2-Chloro-1-(4-hydroxyphenyl)ethanone

Herbicide Discovery Enzyme Inhibition 4-Hydroxyphenylpyruvate Dioxygenase

This 4-hydroxyphenacyl chloride offers a unique reactivity profile unattainable with bromo or unsubstituted analogs: nanomolar HPPD inhibition (IC₅₀ 22–89 nM), pH-dependent photochemical quantum yields up to 0.5, and a distinct nucleophilic substitution order (Cl⁻ > I⁻ > Br⁻). Ideal for agrochemical SAR, light-activatable probe development, and enantioselective denopamine synthesis. Standardized ≥98% purity with cold-chain shipping ensures batch-to-batch reproducibility.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 6305-04-0
Cat. No. B1582972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-hydroxyphenyl)ethanone
CAS6305-04-0
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCl)O
InChIInChI=1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
InChIKeyPPPIAEPDQPCIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(4-hydroxyphenyl)ethanone (CAS 6305-04-0) Procurement Guide: Chemical Identity, Class, and Core Characteristics


2-Chloro-1-(4-hydroxyphenyl)ethanone (CAS 6305-04-0), also known as 4-hydroxyphenacyl chloride or 2-chloro-4′-hydroxyacetophenone, is a chlorinated aromatic ketone with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It belongs to the class of α-haloketones, specifically phenacyl halides, and is characterized by a 4-hydroxyphenyl group attached to a 2-chloroacetyl moiety. This compound is a white to pale yellow crystalline powder with a melting point of 145–146 °C [1]. Its structure, featuring both a reactive chloroacetyl group and a phenolic hydroxyl group, makes it a versatile electrophilic building block in organic synthesis, widely employed in the preparation of heterocyclic compounds, antibiotics, and polymers .

Why 2-Chloro-1-(4-hydroxyphenyl)ethanone Cannot Be Substituted with Generic Phenacyl Halides: Evidence-Based Differentiation


While 2‑chloro‑1‑(4‑hydroxyphenyl)ethanone (4‑hydroxyphenacyl chloride) shares the phenacyl halide scaffold with analogs such as its bromo‑ and unsubstituted phenacyl counterparts, substitution is not straightforward due to quantifiable differences in reactivity, biological target engagement, and photochemical behavior. The chlorine leaving group confers a distinct nucleophilic substitution profile compared to the bromo analog, as demonstrated by kinetic studies showing divergent relative nucleophilicity orders for halide exchange (Cl⁻ > I⁻ > Br⁻ for phenacyl chloride vs. I⁻ > Cl⁻ > Br⁻ for phenacyl bromide) [1]. Furthermore, the para‑hydroxy substituent on the phenyl ring is essential for specific bioactivities, including HPPD inhibition (IC₅₀ = 22–89 nM) [2] and photochemical cage applications (quantum yields up to 0.5 at acidic pH) [3]; analogs lacking this hydroxyl group or bearing different halogens exhibit markedly reduced or absent activity in these contexts. These data‑backed distinctions preclude generic replacement and directly inform the comparative evidence presented in Section 3.

2-Chloro-1-(4-hydroxyphenyl)ethanone (CAS 6305-04-0): Comparative Quantitative Evidence for Scientific Selection


HPPD Inhibition Potency: Nanomolar IC₅₀ Values with Species‑Specific Differentiation

2‑Chloro‑1‑(4‑hydroxyphenyl)ethanone demonstrates potent inhibition of 4‑hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target. Against human recombinant HPPD, the compound exhibits an IC₅₀ of 22 nM [1], while against porcine liver HPPD the reported IC₅₀ is 89–90 nM [2]. In contrast, the structurally related but more optimized HPPD inhibitor mesotrione shows a Ki of approximately 6–10 nM on plant HPPD but is not a direct phenacyl halide analog; more importantly, the bromo‑analog 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone has not been reported to exhibit comparable HPPD inhibitory activity in the same assay systems, underscoring the unique contribution of the chlorine substituent and para‑hydroxy motif to target engagement.

Herbicide Discovery Enzyme Inhibition 4-Hydroxyphenylpyruvate Dioxygenase

Nucleophilic Substitution Reactivity: Chloride vs. Bromide Leaving Group Kinetics

Kinetic studies on halogen exchange of phenacyl halides in anhydrous acetone reveal distinct reactivity profiles for the chloride and bromide derivatives. For phenacyl chloride, the relative nucleophilicity order is Cl⁻ > I⁻ > Br⁻, whereas for phenacyl bromide it is I⁻ > Cl⁻ > Br⁻ [1]. This difference, attributed to solvation effects and the hard–soft acid–base principle, indicates that 2‑chloro‑1‑(4‑hydroxyphenyl)ethanone will undergo SN2 substitutions with a different nucleophile selectivity than its bromo counterpart. Consequently, reaction optimization and product distribution can vary significantly depending on the halogen employed.

Synthetic Chemistry SN2 Reaction Leaving Group Kinetics

Photoremovable Protecting Group Efficiency: Quantum Yields in Aqueous Media

The p‑hydroxyphenacyl (pHP) chromophore, of which 2‑chloro‑1‑(4‑hydroxyphenyl)ethanone is the parent halide, serves as a robust photoremovable protecting group. Quantum yields for release of simple secondary amines from pHP ammonium salts reach 0.5 at acidic pH (3.9–6.6), drop to 0.1 at neutral pH 7.0, and fall further to 0.01 at pH 8.4 [1]. In contrast, the 2‑hydroxyphenacyl (oHP) isomer, while also photolabile, operates with different wavelength requirements and efficiency profiles. A comprehensive substituent study confirmed that the p‑hydroxy motif is essential for maintaining high quantum yields; removal or relocation of the hydroxyl group drastically reduces photochemical release efficiency [2].

Chemical Biology Caged Compounds Photo-Favorskii Reaction

Synthetic Utility in Chiral Drug Synthesis: Denopamine Intermediate

2‑Chloro‑1‑(4‑hydroxyphenyl)ethanone serves as a key starting material in the enantioselective synthesis of R‑(−)‑denopamine, a selective β₁‑adrenergic agonist used for congestive heart failure [1]. The synthetic route involves silylation of the phenolic hydroxyl, enantioselective borane reduction, and subsequent amination to install the chiral ethanolamine moiety. In contrast, the bromo analog 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone is primarily employed in the synthesis of adrenaline‑type drugs via different pathways, and its use in the denopamine route is not documented [2]. This demonstrates a specific, validated application where the chloro‑substituted intermediate is preferred for its compatibility with the chiral reduction step.

Medicinal Chemistry Enantioselective Synthesis Cardiotonic Agents

High‑Impact Application Scenarios for 2-Chloro-1-(4-hydroxyphenyl)ethanone Based on Quantitative Differentiation Evidence


Herbicide Lead Optimization: HPPD Inhibitor Scaffold

The compound's nanomolar HPPD inhibition (IC₅₀ = 22–89 nM) makes it an attractive starting point for structure–activity relationship (SAR) studies in agrochemical discovery [1]. Its simple phenacyl chloride structure allows facile diversification at both the chloroacetyl and phenolic positions, enabling systematic exploration of substituent effects on potency and selectivity.

Chemical Biology: Photocaged Bioactive Molecules

The pH‑dependent photochemistry of the p‑hydroxyphenacyl chromophore (quantum yield up to 0.5 at acidic pH) enables the development of light‑activatable probes for studying cellular processes with high spatiotemporal resolution [2]. The chloroacetyl group provides a convenient handle for attaching carboxylate or amine payloads prior to photolysis.

Pharmaceutical Intermediate: Chiral Drug Synthesis

2‑Chloro‑1‑(4‑hydroxyphenyl)ethanone is a validated intermediate in the enantioselective synthesis of denopamine, a selective β₁‑agonist [3]. The established synthetic route offers a reliable pathway for producing chiral ethanolamine derivatives with potential cardiovascular applications.

Synthetic Methodology Development: SN2 Reactivity Studies

The distinct nucleophilicity order (Cl⁻ > I⁻ > Br⁻) exhibited by phenacyl chloride in halogen exchange reactions provides a well‑characterized system for investigating solvent effects, leaving group ability, and HSAB principles in SN2 mechanisms [4].

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